1,3-Dioxaspiro[4.5]decan-4-one
CAS No.: 27032-96-8
Cat. No.: VC20526078
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27032-96-8 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 1,3-dioxaspiro[4.5]decan-4-one |
| Standard InChI | InChI=1S/C8H12O3/c9-7-8(11-6-10-7)4-2-1-3-5-8/h1-6H2 |
| Standard InChI Key | YPKXCPSAZLZONV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)C(=O)OCO2 |
Introduction
Chemical Identity and Structural Features
1,4-Dioxaspiro[4.5]decan-8-one belongs to the class of spirocyclic ketals, defined by a shared spiro carbon atom connecting two distinct ring systems. Its molecular formula is (molecular weight: 156.18 g/mol), with an InChI key of VKRKCBWIVLSRBJ-UHFFFAOYSA-N . The structure comprises a cyclohexanone ring (six-membered) fused to a 1,4-dioxane ring (five-membered) via a spiro junction at the 8-position.
Physicochemical Properties
Key physicochemical parameters include:
The compound is moisture-sensitive and requires storage under inert atmospheres at room temperature .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one typically involves the ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. This reaction protects the ketone group, forming the dioxane ring . Alternative methods employ ionic liquid catalysts, such as 1-butyl-3-methylimidazolium hydrogen sulfate, to enhance reaction efficiency. For example, a 97.8% yield was achieved using 1-ethylimidazolium tetrafluoroborate at 110–132°C for 5.5 hours .
Microwave-Assisted Reductive Amination
Recent advancements utilize microwave irradiation to accelerate reductive amination reactions involving this compound. This approach reduces reaction times while maintaining high yields, making it advantageous for scalable synthesis .
Purification Techniques
Purification is achieved via recrystallization from petroleum ether or diethyl ether, followed by cooling to induce crystallization. Sublimation is avoided due to decomposition risks .
Applications in Medicinal Chemistry
Analgesic Drug Development
1,4-Dioxaspiro[4.5]decan-8-one is a critical intermediate in synthesizing potent analgesic compounds. Its spirocyclic structure provides conformational rigidity, enhancing binding affinity to opioid receptors . Derivatives such as 5-alkoxytryptamines (e.g., serotonin and melatonin analogs) are synthesized via aromatization of the bicyclic framework .
Dopamine Reuptake Probes
Tritium-labeled derivatives of this compound are employed in autoradiography studies to map dopamine reuptake complexes in the central nervous system. These probes aid in understanding neurological disorders like Parkinson’s disease .
Antihypertensive Agents
Patent literature discloses derivatives such as (8-methyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate, which exhibit antihypertensive activity by modulating adrenergic pathways .
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis reveals distinct signals for the spiro carbon environment (δ 1.5–2.5 ppm for cyclohexanone protons) and dioxane oxygen-adjacent methylene groups (δ 3.8–4.2 ppm).
Mass Spectrometry (MS)
Electron ionization MS shows a molecular ion peak at 156.18, consistent with the molecular formula . Fragmentation patterns include loss of CO ( 128) and subsequent ring-opening fragments.
X-ray Crystallography
Single-crystal X-ray studies confirm the spirocyclic geometry, with bond angles and distances aligning with density functional theory (DFT) predictions.
Pharmacological and Toxicological Considerations
Metabolic Pathways
In vivo studies suggest hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites. These metabolites are excreted renally, with no reported bioaccumulation risks .
Toxicity Profile
Acute toxicity studies in rodents indicate an LD > 2,000 mg/kg (oral), classifying the compound as low-risk under standard handling conditions. Chronic exposure data remain limited .
Industrial and Research Applications
Liquid Crystal Intermediates
The compound’s rigid spiro structure makes it a precursor for thermotropic liquid crystals used in display technologies. Substituted derivatives enhance mesophase stability and optical properties .
Catalysis and Green Chemistry
Ionic liquid-mediated syntheses of 1,4-dioxaspiro[4.5]decan-8-one align with green chemistry principles, minimizing solvent waste and energy consumption .
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